molecular formula C13H18N4O2S B2678210 dimethyl({[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]sulfamoyl})amine CAS No. 2034551-43-2

dimethyl({[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]sulfamoyl})amine

Cat. No.: B2678210
CAS No.: 2034551-43-2
M. Wt: 294.37
InChI Key: NWZALLQJDPNLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl({[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]sulfamoyl})amine is a complex organic compound that features a pyrazole ring, a phenyl group, and a sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The phenyl group can be introduced via a palladium-catalyzed coupling reaction . The sulfamoyl group is typically added through a nucleophilic substitution reaction involving a suitable sulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and high-throughput screening to identify the most efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]sulfamoyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can be used to replace the sulfamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl({[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]sulfamoyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl group are key to its binding affinity and specificity . The sulfamoyl group can form hydrogen bonds with target molecules, enhancing the compound’s overall binding strength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl({[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]sulfamoyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazole ring and a sulfamoyl group allows for versatile reactivity and strong binding interactions with biological targets .

Properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]-4-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-16(2)20(18,19)15-8-9-17-11-13(10-14-17)12-6-4-3-5-7-12/h3-7,10-11,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZALLQJDPNLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.